molecular formula C10H12FI B2665452 2-Fluoro-1-iodo-4-(2-methylpropyl)benzene CAS No. 2105939-82-8

2-Fluoro-1-iodo-4-(2-methylpropyl)benzene

Cat. No.: B2665452
CAS No.: 2105939-82-8
M. Wt: 278.109
InChI Key: DKVWFGWRHWCZQU-UHFFFAOYSA-N
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Description

2-Fluoro-1-iodo-4-(2-methylpropyl)benzene is an organic compound with the molecular formula C10H12FI It is a derivative of benzene, where the hydrogen atoms are substituted by fluorine, iodine, and a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-iodo-4-(2-methylpropyl)benzene can be achieved through several methods. One common approach involves the halogenation of 4-(2-methylpropyl)benzene, followed by a fluorination step. The reaction typically requires the use of iodine and a fluorinating agent under controlled conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and precise control of reaction parameters to achieve high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-iodo-4-(2-methylpropyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide and potassium fluoride.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Products: Various substituted benzene derivatives.

    Oxidation Products: Corresponding oxides and hydroxylated compounds.

    Reduction Products: Dehalogenated benzene derivatives.

    Coupling Products: Biaryl compounds and other complex aromatic structures.

Scientific Research Applications

2-Fluoro-1-iodo-4-(2-methylpropyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-iodo-4-(2-methylpropyl)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various substrates. The compound may act as a ligand in coordination chemistry or participate in electron transfer processes, depending on the reaction conditions and the nature of the interacting species.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-1-iodobenzene: Lacks the 2-methylpropyl group, making it less sterically hindered.

    4-Iodo-2-methylpropylbenzene: Does not contain the fluorine atom, affecting its reactivity.

    2-Fluoro-4-(2-methylpropyl)benzene: Lacks the iodine atom, altering its chemical properties.

Uniqueness

2-Fluoro-1-iodo-4-(2-methylpropyl)benzene is unique due to the presence of both fluorine and iodine atoms, along with the 2-methylpropyl group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-fluoro-1-iodo-4-(2-methylpropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FI/c1-7(2)5-8-3-4-10(12)9(11)6-8/h3-4,6-7H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVWFGWRHWCZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=C(C=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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